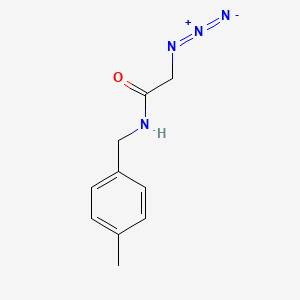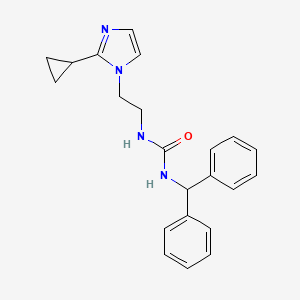![molecular formula C24H26N6O6 B2361582 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251598-85-2](/img/structure/B2361582.png)
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Novel Inhibitors of GlyT1
Research led by Varnes et al. (2010) describes a series of glycine transporter 1 (GlyT1) inhibitors, including compounds structurally related to 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane. These inhibitors demonstrate potent activity and favorable brain-plasma ratios, suggesting potential in central nervous system (CNS) penetration and therapeutic applications in CNS disorders (Varnes et al., 2010).
Synthesis and Structure Studies
Kuznetsov et al. (1991) investigated the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines), which are structurally related to the compound . Their work provides insights into the chemical synthesis and structural characteristics of such compounds, which could be relevant for further medicinal chemistry applications (Kuznetsov et al., 1991).
Radical Cyclization and Novel Synthesis
Leemans et al. (2008) explored the novel diastereoselective synthesis of bicyclic beta-lactams through radical cyclization, leading to compounds including 2-(1-alkoxy-2-hydroxyethyl)piperidines and -azepanes. This research highlights innovative synthetic approaches that could be applicable to the synthesis of derivatives of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane (Leemans et al., 2008).
Ionic Liquid Applications
Belhocine et al. (2011) conducted research on azepanium ionic liquids, derived from azepane, a structural relative of the compound . This research offers a perspective on the potential use of such compounds in the development of new ionic liquids, which have various industrial applications (Belhocine et al., 2011).
Crystal Structure Analysis
Girish et al. (2008) presented the synthesis and crystal structure analysis of a compound containing a piperidin-4-yl group, similar to the compound . Their research provides detailed insights into the molecular structure and potential intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Girish et al., 2008).
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of this compound could be in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLXGVMMVXMKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)
![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)


![N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2361513.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2361516.png)
![2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one](/img/structure/B2361517.png)
![N-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2361518.png)
![[2-[(3-Methoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2361519.png)

